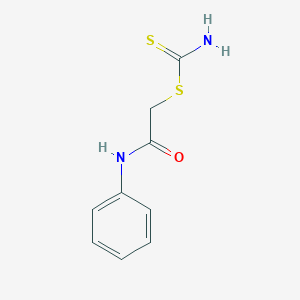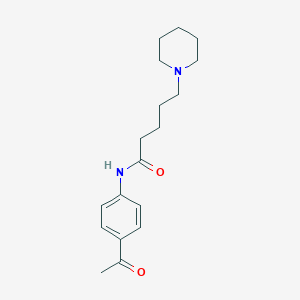
2,2'-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) is a complex organic compound characterized by its unique structure, which includes a methoxy group attached to a phenylene ring, and two triphenylethanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with triphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反応の分析
Types of Reactions
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and phenylene positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
Benzene, 1-methoxy-2,4-bis(1-methyl-1-phenylethyl): This compound shares a similar methoxy-phenylene structure but differs in its substituents.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another compound with a phenylene core, but with different functional groups.
Uniqueness
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) is unique due to its specific combination of methoxy and triphenylethanone groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable for specific applications where these properties are advantageous.
特性
| 90774-85-9 | |
分子式 |
C47H36O3 |
分子量 |
648.8 g/mol |
IUPAC名 |
2-[4-methoxy-3-(2-oxo-1,1,2-triphenylethyl)phenyl]-1,2,2-triphenylethanone |
InChI |
InChI=1S/C47H36O3/c1-50-43-33-32-41(46(37-24-12-4-13-25-37,38-26-14-5-15-27-38)44(48)35-20-8-2-9-21-35)34-42(43)47(39-28-16-6-17-29-39,40-30-18-7-19-31-40)45(49)36-22-10-3-11-23-36/h2-34H,1H3 |
InChIキー |
YCOHPRHWEKTZGO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)


